(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone
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Overview
Description
The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone
is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The imidazole ring, in particular, is a key feature of the molecule .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study described the synthesis of new derivatives by the reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides, which were evaluated for in vitro antibacterial and antifungal activities. Compounds exhibited promising antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting further research into their potential as antimicrobial agents (Mallesha & Mohana, 2014).
Structural Characterization and Analysis
- Another study focused on the synthesis, characterization, crystal, and molecular structure studies of a compound with a structure similar to the one inquired. The structure was confirmed by X-ray diffraction studies, revealing insights into its conformation and geometry around the sulfur atom. This research contributes to understanding the molecular basis of the compound's potential biological activities (Naveen et al., 2015).
Bioactive Heterocycle Synthesis and Analysis
- Research on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle similar to the compound of interest was reported. The study evaluated the antiproliferative activity and characterized the compound using various spectroscopic techniques. The findings provide a basis for the potential use of these compounds in therapeutic applications (Prasad et al., 2018).
Molecular Interaction Studies
- A detailed study investigated the molecular interaction of a related compound with the CB1 cannabinoid receptor, highlighting the compound's antagonist activity. This research contributes to understanding how similar compounds might interact with biological targets, which is crucial for drug development processes (Shim et al., 2002).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
For instance, some imidazole derivatives can inhibit certain enzymes, while others can bind to specific receptors, modulating their activity .
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially enhancing bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole-containing compounds, the effects could be diverse, ranging from inhibition of bacterial growth to reduction of inflammation, tumor growth inhibition, glucose regulation, allergy symptom relief, fever reduction, viral infection inhibition, oxidative stress reduction, amoebic infection inhibition, helminthic infection inhibition, fungal infection inhibition, and ulcer prevention .
properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-10-12(9-16-22-10)13(19)18-6-3-11(4-7-18)23(20,21)14-15-5-8-17(14)2/h5,8-9,11H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQRZAITMSZJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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